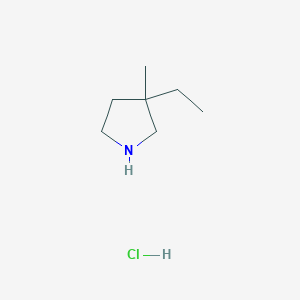

3-Ethyl-3-methylpyrrolidine hydrochloride

Übersicht

Beschreibung

3-Ethyl-3-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 2206969-73-3 . It is used for medicinal purposes and finds extensive applications in scientific research, including pharmaceuticals, organic synthesis, and material science.

Molecular Structure Analysis

The molecular formula of this compound is C7H16ClN . The average mass is 113.201 Da and the monoisotopic mass is 113.120445 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-3-methylpyrrolidine include a density of 0.8±0.1 g/cm^3, a boiling point of 128.5±8.0 °C at 760 mmHg, and a vapor pressure of 10.6±0.2 mmHg at 25°C . The compound also has a molar refractivity of 35.7±0.3 cm^3, a polar surface area of 12 Å^2, and a molar volume of 140.7±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has shown the utility of derivatives of 3-Ethyl-3-methylpyrrolidine in synthesizing novel compounds with promising antimicrobial properties. For instance, the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones demonstrated significant in vitro antifungal activities against several test fungi, highlighting its potential as a novel fungicide. Advanced studies, such as density functional theory (DFT) calculations, have further explored the structure-activity relationships of these compounds, underscoring their scientific value in developing new antimicrobial agents (Cvetković et al., 2019).

Analytical Method Development

The compound has also been implicated in the development of new analytical methods. For example, research into the validation of a capillary electrophoresis method for determining N-methylpyrrolidine highlights the importance of precise analytical techniques in pharmaceutical quality control. This work exemplifies the rigorous approach needed to ensure the safety and efficacy of pharmaceutical products (Prasanna et al., 2010).

Photophysical Properties for Biomedical Applications

Derivatives of 3-Ethyl-3-methylpyrrolidine have been synthesized and evaluated for their photophysical properties, showing strong blue fluorescence. These compounds are being explored as potential dyes for biomedical applications, such as in cell trafficking and pharmacokinetics studies. The synthesis of 3-ethylpyrrolo[3,2-f]quinoline derivatives and their evaluation indicate their suitability as high-efficiency fluorescent labels in biological media, offering alternatives to currently used dyes (Carta et al., 2015).

Corrosion Science

Research into the corrosion properties of metals in various solvents has included derivatives of 3-Ethyl-3-methylpyrrolidine. Studies have shown that the anionic components of solvents significantly influence the corrosion behavior of materials, which is critical for selecting appropriate materials in industrial applications. This research provides valuable insights into the compatibility of different metals with solvent systems, guiding material selection for corrosion resistance (Wang et al., 2014).

Wirkmechanismus

Target of Action

It’s worth noting that pyrrolidine alkaloids, a class of compounds to which 3-ethyl-3-methylpyrrolidine hydrochloride belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As mentioned earlier, pyrrolidine alkaloids have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . .

Eigenschaften

IUPAC Name |

3-ethyl-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-7(2)4-5-8-6-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAJNWAGAPJKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

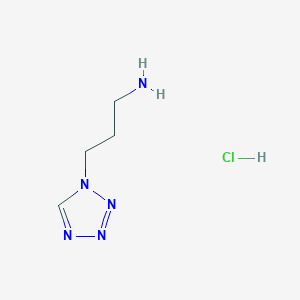

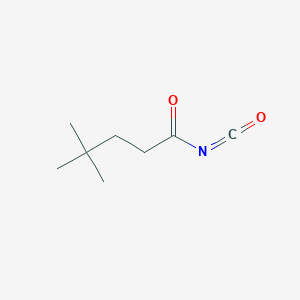

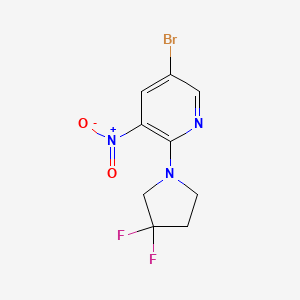

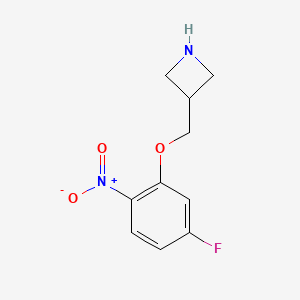

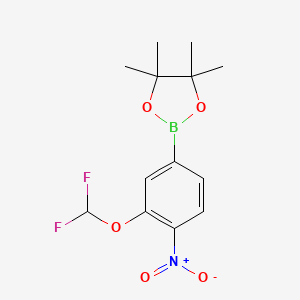

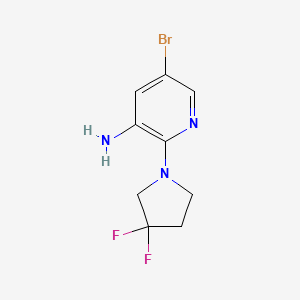

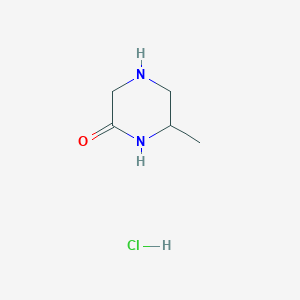

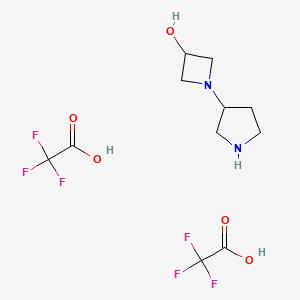

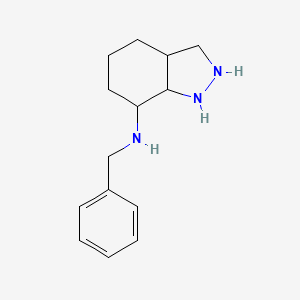

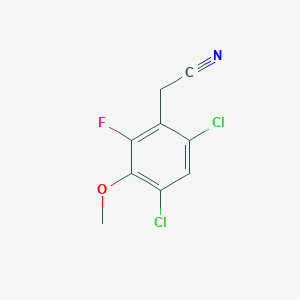

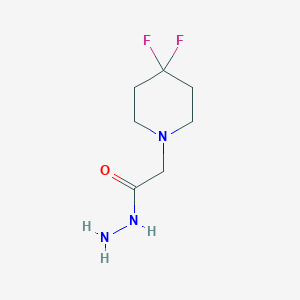

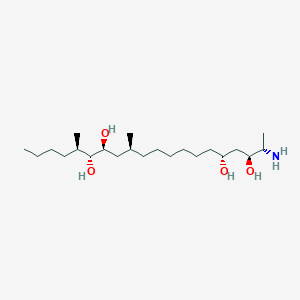

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.